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N6-Methyl-DA CEP

Oligonucleotide Synthesis Phosphoramidite Chemistry Chain Branching

N6-Methyl-DA CEP is the definitive phosphoramidite for precise, site-specific incorporation of N6-methyl-2'-deoxyadenosine (6mA) into synthetic oligonucleotides. Unlike standard dA amidites, this compound is essential for studying 6mA-dependent epigenetic regulation, DNA repair, and MTH1 activity, where the N6-methyl group is a critical recognition motif. Supplied as a high-purity solid (≥98%), it mitigates chain-branching risks during solid-phase synthesis. Procure this specialized building block to ensure your research into DNA methylation, protein-DNA interactions, and nucleic acid nanostructures is built on a foundation of biochemical and synthetic fidelity.

Molecular Formula C41H50N7O5P
Molecular Weight 751.9 g/mol
Cat. No. B15350482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyl-DA CEP
Molecular FormulaC41H50N7O5P
Molecular Weight751.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(CCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC
InChIInChI=1S/C41H50N7O5P/c1-28(2)48(29(3)4)54(23-11-22-42)53-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)52-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,54?/m0/s1
InChIKeyLSDFSGTYWIKLOI-JYQXRUAGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N6-Methyl-DA CEP? A Technical Procurement Overview


N6-Methyl-DA CEP (CAS 105931-58-6), formally designated 5'-Dimethoxytrityl-N6-methyl-2'-deoxyAdenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a nucleoside phosphoramidite building block engineered for the site-specific incorporation of N6-methyl-2'-deoxyadenosine (m6dA or 6mA) into synthetic oligonucleotides via solid-phase DNA synthesis [1]. As a DNA analog of the extensively characterized N6-methyladenosine (m6A) RNA modification, this compound enables the systematic investigation of adenine N6-methylation in DNA, a modification that functions as a conserved epigenetic mark regulating DNA replication, mismatch repair, and host-pathogen interactions in prokaryotes, and has recently been identified as a potential epigenetic mark in eukaryotic genomes [2]. The phosphoramidite exhibits a molecular formula of C41H50N7O6P and molecular weight of 767.85 g/mol, and is supplied as a solid typically requiring storage at -20°C under anhydrous conditions to maintain reagent integrity .

Why Standard dA CEP Cannot Substitute for N6-Methyl-DA CEP


Procurement of a standard deoxyadenosine (dA) phosphoramidite in place of N6-Methyl-DA CEP introduces two categories of irreconcilable deficits: functional and synthetic. Functionally, the N6-methyl group is not a passive structural embellishment but an active determinant of nucleic acid biophysics and biochemistry. The methyl moiety at the N6 position of adenine is required for recognition by a specialized suite of cellular machinery, including N6-adenine-specific DNA methyltransferases, m6A-binding proteins, and demethylases, and its absence precludes any investigation of 6mA-dependent epigenetic regulation, DNA repair, or host-pathogen interaction mechanisms [1]. Synthetically, N6-Methyl-DA CEP presents a unique chemical liability absent in standard dA CEP: the secondary amine at the N6 position renders it susceptible to chain branching during oligonucleotide assembly when specific activators are employed, a phenomenon that can reduce full-length product yield by approximately 15% per coupling event unless the appropriate protected form is selected [2]. Generic substitution therefore fails at both the biological and chemical levels, mandating informed, specification-driven procurement.

N6-Methyl-DA CEP: Quantitative Comparative Evidence for Procurement Decisions


Chain Branching Suppression: Acetyl-Protected vs. Unprotected N6-Methyl-DA CEP with DCI Activator

N6-Methyl-DA CEP in its unprotected form undergoes significant chain branching at the secondary N6 amine position when 4,5-dicyanoimidazole (DCI) is used as the activator during solid-phase oligonucleotide synthesis. The N6-acetyl-protected variant reduces this branching from approximately 15% to zero when DCI is employed as the activator [1]. This protection strategy does not require modifications to standard coupling or deprotection protocols recommended by synthesizer manufacturers [2].

Oligonucleotide Synthesis Phosphoramidite Chemistry Chain Branching

Acid Stability During Detritylation: N6-Methyl-dA vs. Other Modified Nucleosides

The stability of N6-methyl-2'-deoxyadenosine to acidic conditions was systematically compared with that of N,N-diisobutyryl-2-aminodeoxyadenosine (a protected dA analog). When support-bound protected di- and trinucleotides (m6A-T and T-m6A-T) were exposed to 3% trichloroacetic acid in dichloromethane, depurination was negligible within 10 minutes for the dinucleotide and 60 minutes for the trinucleotide [1]. This acid stability profile is critical for the repetitive detritylation steps inherent in solid-phase synthesis.

Depurination Acid Stability Detritylation

Phosphoramidite Synthesis Yield: N6-Methyl-dA vs. Structurally Related Modified Nucleosides

In a head-to-head synthesis study, protected N6-methyl-2'-deoxyadenosine was reacted with bis(diisopropylamino)methoxyphosphine in the presence of diisopropylammonium tetrazolide to yield the corresponding phosphoramidite derivative at 100% yield [1]. This represents the highest yield among the five modified nucleosides evaluated in the same study, which included 2-amino-2'-deoxyadenosine (65%), 2'-deoxyinosine (90%), 5-methyl-2'-deoxycytidine (78%), and deoxyuridine (65%).

Phosphoramidite Synthesis Reaction Yield Nucleoside Modification

Coupling Efficiency: N6-Methyl-DA CEP vs. Industry Benchmark Threshold

N6-Methyl-DA CEP achieves coupling efficiency exceeding 98.5% per synthetic step under optimized conditions . For context, typical phosphoramidite coupling efficiency ranges between 98% and 99.5% per step, with cumulative full-length yield being the product of per-step efficiencies across all cycles [1]. A 0.5% decrement per step, compounded over a 50-mer synthesis, results in approximately 22% lower full-length yield, underscoring the procurement relevance of even modest efficiency differentials.

Coupling Efficiency Oligonucleotide Yield Solid-Phase Synthesis

Duplex Stabilization in Non-Canonical Conformations: N6-Methyl-dA in Hoogsteen-Paired Parallel Duplexes

N6-Methyl-dA modification confers context-dependent thermodynamic effects on nucleic acid duplexes. While the modification slightly reduces the stability of antiparallel Watson-Crick duplexes, it stabilizes Hoogsteen-paired parallel duplexes with (2'-OMe)-RNA matrices by 3°C per modified unit at pH 7.2 [1]. Under specific sequence contexts, stabilization can reach up to 4.5°C per modified unit compared to reference duplexes containing only unmodified nucleobases [2].

Duplex Stability Hoogsteen Base Pairing Thermodynamics

Synthetic Accessibility: Five-Step vs. Traditional Routes to m6A Phosphoramidites

A BOP-mediated SNAr five-step synthetic route to N6-methyladenosine phosphoramidite starting from inosine demonstrates a substantial increase in overall yield compared to previously reported synthetic routes [1]. While this is a class-level finding rather than a direct comparator study, it indicates that contemporary manufacturing processes for this phosphoramidite class benefit from improved synthetic efficiency. This methodology is also applicable to the synthesis of phosphoramidites for other adenosine derivatives, including ethanoadenosine, broadening the supply base for related modified nucleosides [2].

Chemical Synthesis Process Yield Route Optimization

Optimal Research and Industrial Applications of N6-Methyl-DA CEP


Investigation of DNA N6-Methyladenine (6mA) Epigenetic Regulation

N6-Methyl-DA CEP is the enabling reagent for site-specific incorporation of 6mA modifications into synthetic DNA substrates used to interrogate epigenetic regulatory mechanisms. This modification is recognized by N6-adenine-specific DNA methyltransferases, m6A-binding reader proteins, and demethylase enzymes, and has been implicated in the regulation of DNA replication, mismatch repair, and host-pathogen interactions [1]. The ability to position this modification at defined loci within oligonucleotide substrates is essential for biochemical and biophysical studies of 6mA-dependent processes, including the characterization of DNA-protein interactions altered by N6-methylation .

DNA Damage, Mutagenesis, and Repair Mechanism Studies

Methylation of nucleobases represents a common form of DNA damage induced by both endogenous (S-adenosylmethionine) and exogenous (alkylating carcinogens) sources. N6-Methyl-DA CEP enables the systematic construction of oligonucleotides containing defined N6-methyl-dA lesions at precisely specified positions [1]. These substrates are critical for studying the biochemical consequences of adenine methylation, including its effects on DNA polymerase fidelity, base-pairing equilibria (syn/anti conformational analysis via NMR), and recognition by DNA repair machinery . The acetyl-protected form is specifically indicated for such studies when DCI activation is employed, as it prevents chain branching artifacts that would otherwise compromise substrate integrity [2].

Engineering Oligonucleotides with Tunable Hybridization Thermodynamics

The context-dependent biophysical effects of N6-methyl-dA modification enable rational tuning of oligonucleotide hybridization properties. While this modification slightly destabilizes antiparallel Watson-Crick duplexes, it stabilizes Hoogsteen-paired parallel duplexes with (2'-OMe)-RNA matrices by 3°C per modified unit at pH 7.2, with stabilization reaching up to 4.5°C per unit in specific sequence contexts [1]. This property is exploited in the design of probes requiring predictable Tm modulation, in antisense oligonucleotide development where duplex stability tuning is required, and in nucleic acid nanostructure assembly where non-canonical base pairing interactions are leveraged for structural control .

MTH1 and Nucleotide Pool Sanitization Enzyme Substrate Preparation

The enzyme MutT Homologue 1 (MTH1) catalyzes the hydrolysis of N6-methyl-dATP to N6-methyl-dAMP, and N6-methylation of dATP has been shown to drastically increase MTH1 enzymatic activity [1]. Oligonucleotides synthesized with N6-Methyl-DA CEP serve as analytical standards and biochemical substrates for quantifying N6-methyl-dA levels in DNA and for studying the concerted action of MTH1 and adenosine deaminase-like protein isoform 1 (ADAL1) in preventing the incorporation of N6-methylated nucleotides into genomic DNA . In MTH1 knockout zebrafish models, N6-methyl-dATP microinjection resulted in a 2-fold higher N6-methyl-dA DNA level compared to wild-type controls, underscoring the biological relevance of this modification and the utility of synthetic oligonucleotides containing it as research tools [2].

Technical Documentation Hub

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